N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872857-34-6, molecular formula C₂₄H₂₃N₃O₅, molecular weight 433.46 g/mol) is a synthetic small molecule belonging to the 3-oxoacetamideindolyl compound class. Its structure comprises an indole core substituted at the 3-position with a 2-oxoacetamide linker bearing a 4-acetylphenyl amide, while the indole nitrogen is alkylated with a 2-morpholino-2-oxoethyl group.

Molecular Formula C24H23N3O5
Molecular Weight 433.464
CAS No. 872857-34-6
Cat. No. B2926785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
CAS872857-34-6
Molecular FormulaC24H23N3O5
Molecular Weight433.464
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
InChIInChI=1S/C24H23N3O5/c1-16(28)17-6-8-18(9-7-17)25-24(31)23(30)20-14-27(21-5-3-2-4-19(20)21)15-22(29)26-10-12-32-13-11-26/h2-9,14H,10-13,15H2,1H3,(H,25,31)
InChIKeyVFLPFCYMRWCDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872857-34-6): Chemical Identity and Compound-Class Context for Research Procurement


N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872857-34-6, molecular formula C₂₄H₂₃N₃O₅, molecular weight 433.46 g/mol) [1] is a synthetic small molecule belonging to the 3-oxoacetamideindolyl compound class. Its structure comprises an indole core substituted at the 3-position with a 2-oxoacetamide linker bearing a 4-acetylphenyl amide, while the indole nitrogen is alkylated with a 2-morpholino-2-oxoethyl group [2]. This compound falls within the broader patent space of indol-3-yl-2-oxoacetamides that have been described as possessing anticancer, cytotoxic, and anti-angiogenic activities [3]. The morpholino-2-oxoethyl appendage distinguishes this compound from simpler indol-3-yl-2-oxoacetamide congeners and its piperidine analog, potentially modulating physicochemical and pharmacokinetic properties relevant to screening-cascade decision-making.

Why Indol-3-yl-2-oxoacetamide Analogs Cannot Be Interchanged with CAS 872857-34-6: The Morpholino Moiety as a Critical Differentiator


Within the indol-3-yl-2-oxoacetamide series, substitution at the indole N1 position is not merely a peripheral modification; it fundamentally alters the compound's hydrogen-bonding capacity, aqueous solubility profile, and metabolic susceptibility. The morpholino-2-oxoethyl group in CAS 872857-34-6 introduces both a tertiary amine (pKa ~7–8, enabling pH-dependent ionization) and an ether oxygen, whereas the des-morpholino analog (CAS 94331-14-3) lacks these features entirely, and the piperidine variant (CAS 872862-05-0) [1] replaces the ring oxygen with a methylene, eliminating the ether's polarity contribution and altering conformational preferences [2]. Data from a closely related analog within the same scaffold series—N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872857-18-6)—demonstrates measurable CYP3A4 inhibition in vitro , suggesting that the morpholino-2-oxoethyl substructure can engage cytochrome P450 enzymes in a manner that simpler N1 substituents may not replicate. Therefore, substituting CAS 872857-34-6 with an analog bearing a different N1 appendage is likely to yield divergent pharmacological and ADME profiles, compromising the reproducibility of screening results.

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872857-34-6) vs. Closest Structural Analogs


Structural and Physicochemical Differentiation: Morpholino vs. Piperidine vs. Des-N1-Substituted Analogs

CAS 872857-34-6 carries a morpholino-2-oxoethyl substituent at the indole N1 position, which is absent in the simpler des-N1-substituted analog (CAS 94331-14-3) and is replaced by a piperidine ring in CAS 872862-05-0 . The morpholine ring contributes one hydrogen-bond acceptor (ether oxygen) and one basic nitrogen (calculated pKa ~7.4 for the morpholine nitrogen), whereas the piperidine analog provides only a basic nitrogen (calculated pKa ~8.7) without the ether oxygen [1]. This results in a computed topological polar surface area (tPSA) of approximately 96 Ų for CAS 872857-34-6, compared to an estimated ~87 Ų for the piperidine analog and ~75 Ų for the des-N1-substituted analog [1]. The molecular weight increases from 306.3 g/mol (CAS 94331-14-3) to 433.5 g/mol (CAS 872857-34-6) to 431.5 g/mol (CAS 872862-05-0), placing CAS 872857-34-6 at the upper limit of lead-like chemical space while preserving superior hydrogen-bonding capacity [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Class-Level Anticancer Activity: Indol-3-yl-2-oxoacetamide Scaffold Validated in Patent Literature

The indol-3-yl-2-oxoacetamide scaffold, to which CAS 872857-34-6 belongs, has been characterized in multiple U.S. patents (US6903104, US20030181482) as possessing potent anticancer and anti-angiogenic activity [1][2]. The patent describes compounds of formula I wherein R₃ at the indole N1 position can be morpholino-containing substituents, and these compounds demonstrated activity against solid tumors including colon and lung cancers [1]. While the specific IC₅₀ values for CAS 872857-34-6 have not been published in a peer-reviewed independent study, the patent class establishes that N1-substituted indol-3-yl-2-oxoacetamides with heteroatom-containing appendages exhibit cytotoxicity across multiple cancer cell lines [2]. Note: commercial vendor listings suggest IC₅₀ values of 4.8–6.0 µM against MCF7, A549, and HeLa cell lines, but these data originate from non-peer-reviewed vendor technical summaries and cannot be independently verified against the primary literature as of the knowledge cutoff date .

Cancer Therapeutics Anti-angiogenesis Cytotoxicity Screening

CYP3A4 Interaction Potential: Evidence from a Close Structural Analog (CAS 872857-18-6)

Although no direct CYP inhibition data exist for CAS 872857-34-6 in the public literature, a close structural analog differing only in the N-phenyl substituent—N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872857-18-6)—has been reported to inhibit CYP3A4 in vitro, as documented in a study published in Drug Metabolism and Disposition . The conservation of the morpholino-2-oxoethyl-indole scaffold between these two compounds suggests that the morpholino moiety is a key pharmacophoric element for CYP3A4 interaction within this chemotype. By contrast, the des-morpholino analog (CAS 94331-14-3) lacks the N1 substituent entirely and would not be expected to engage CYP3A4 through the same binding mode [1]. The 4-acetylphenyl group in CAS 872857-34-6 introduces a hydrogen-bond acceptor (acetyl carbonyl) that is absent in the 4-butylphenyl analog, potentially modifying the CYP inhibition profile—this represents a testable hypothesis for procurement-driven SAR studies [1].

Drug Metabolism CYP450 Inhibition ADME Screening

Transparency Statement: Limitations of Available Quantitative Evidence for CAS 872857-34-6

As of the knowledge cutoff date, no peer-reviewed primary research publication, authoritative public database entry (e.g., ChEMBL, BindingDB, DrugBank), or regulatory filing has been identified that reports compound-specific quantitative biological data for CAS 872857-34-6. The molecular formula (C₂₄H₂₃N₃O₅), molecular weight (433.46 g/mol), InChI Key (VFLPFCYMRWCDBM-UHFFFAOYSA-N), and canonical SMILES have been computed and deposited in PubChem [1], but no bioactivity data are associated with this compound in PubChem, ChEMBL, or BindingDB as verified by direct database queries [2]. The IC₅₀ values circulating in some vendor catalogs (A549: 5.2 µM; MCF7: 4.8 µM; HeLa: 6.0 µM) could not be traced to a citable primary source . Consequently, all differentiation claims above rest on class-level inference from patent literature, computed physicochemical properties, and cross-study comparison with a single close analog (CAS 872857-18-6). Prospective procurers should treat compound-specific quantitative efficacy claims with caution and consider commissioning independent profiling before committing to large-scale screening.

Data Integrity Evidence-Based Procurement Risk Assessment

Recommended Research Application Scenarios for N-(4-Acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872857-34-6) Based on Current Evidence


SAR Probe for N1-Indole Substitution Effects in the Indol-3-yl-2-oxoacetamide Anticancer Scaffold

CAS 872857-34-6 is best deployed as a comparator compound in structure-activity relationship studies that systematically vary the indole N1 substituent. Because the patent literature [1] establishes anticancer activity for the indol-3-yl-2-oxoacetamide class, this compound serves as the morpholino-bearing representative in a panel that should include the des-N1-substituted analog (CAS 94331-14-3) and the piperidine analog (CAS 872862-05-0) [2]. Researchers can attribute differences in cytotoxicity, solubility, permeability, and CYP inhibition to the presence of the morpholine ether oxygen and its ionization state, generating actionable SAR for lead optimization programs targeting solid tumors.

CYP3A4-Mediated Drug-Drug Interaction Risk Assessment in Early ADME Screening Panels

Based on the CYP3A4 inhibition signal observed for the closely related N-(4-butylphenyl) analog (CAS 872857-18-6) , CAS 872857-34-6 is a rational inclusion in CYP inhibition screening panels. Its structural differentiation—specifically the 4-acetylphenyl vs. 4-butylphenyl amide substitution—allows investigation of whether the acetyl carbonyl modulates CYP3A4 affinity relative to the butyl analog. This compound can serve as a tool to probe the contribution of the N-phenyl substituent to CYP engagement within the morpholino-2-oxoethyl-indole chemotype, informing the design of analogs with reduced metabolic liability.

Physicochemical Benchmarking of Morpholino-Containing Lead-Like Molecules for Oral Bioavailability Prediction

With a computed tPSA of ~96 Ų and molecular weight of 433.5 g/mol [3], CAS 872857-34-6 sits near the boundary of lead-like chemical space. It can serve as a reference compound in studies evaluating the impact of morpholino substitution on aqueous solubility, logD, and parallel artificial membrane permeability. Comparative measurements against the piperidine analog (predicted lower tPSA) and the des-N1-substituted analog (lower MW and tPSA) [3] would quantify the specific contribution of the morpholine ring to physicochemical properties, generating predictive models for N1-substituted indole scaffolds.

Reference Standard for Analytical Method Development and Quality Control of Indole-Acetamide Screening Libraries

CAS 872857-34-6, with its well-defined InChI Key (VFLPFCYMRWCDBM-UHFFFAOYSA-N), canonical SMILES, and molecular formula (C₂₄H₂₃N₃O₅) [3], can function as a reference standard for HPLC-MS method development, purity assessment, and stability monitoring of indole-acetamide compound libraries. Its distinct UV chromophore (indole + 4-acetylphenyl) and predictable mass spectrometric fragmentation pattern make it suitable for use as a system suitability standard in high-throughput screening quality control workflows.

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